molecular formula C20H18O2Sn B14495142 Acetic acid, 2-(triphenylstannyl)- CAS No. 63314-23-8

Acetic acid, 2-(triphenylstannyl)-

Cat. No.: B14495142
CAS No.: 63314-23-8
M. Wt: 409.1 g/mol
InChI Key: XOAROYSBHYQOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-(triphenylstannyl)-: is an organotin compound where a triphenylstannyl group is attached to the acetic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(triphenylstannyl)- typically involves the reaction of triphenyltin chloride with acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The general reaction can be represented as:

Ph3SnCl+CH3COOHPh3SnCH2COOH+HCl\text{Ph}_3\text{SnCl} + \text{CH}_3\text{COOH} \rightarrow \text{Ph}_3\text{SnCH}_2\text{COOH} + \text{HCl} Ph3​SnCl+CH3​COOH→Ph3​SnCH2​COOH+HCl

Industrial Production Methods: While the industrial production methods for acetic acid, 2-(triphenylstannyl)- are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2-(triphenylstannyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of simpler organotin compounds.

**Common Reagents and Conditions:

Properties

CAS No.

63314-23-8

Molecular Formula

C20H18O2Sn

Molecular Weight

409.1 g/mol

IUPAC Name

2-triphenylstannylacetic acid

InChI

InChI=1S/3C6H5.C2H3O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H2,(H,3,4);

InChI Key

XOAROYSBHYQOIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.